Pneumocandin A0, 1-[(4R,5R)-4,5-dihydroxy-N2-[4-[5-[4-(pentyloxy)phenyl]-3-isoxazolyl]benzoyl]-L-ornithine]-4-[(4S)-4-hydroxy-4-[4-hydroxy-3-(sulfooxy)phenyl]-L-threonine]-, sodium salt (1:1)
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Overview
Description
Pneumocandin A0, 1-[(4R,5R)-4,5-dihydroxy-N2-[4-[5-[4-(pentyloxy)phenyl]-3-isoxazolyl]benzoyl]-L-ornithine]-4-[(4S)-4-hydroxy-4-[4-hydroxy-3-(sulfooxy)phenyl]-L-threonine]-, sodium salt (1:1), is a member of the echinocandin family of antifungal lipohexapeptides. These compounds are known for their ability to noncompetitively inhibit 1,3-β-glucan synthase, an enzyme crucial for fungal cell wall synthesis . Pneumocandin A0 serves as a precursor for the semisynthesis of caspofungin, a widely used antifungal drug .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pneumocandin A0 is synthesized through a combination of nonribosomal peptide synthetase (NRPS) and polyketide synthetase (PKS) pathways . The cyclic hexapeptide core is assembled by NRPS, while the lipophilic side chain is added by PKS . The biosynthesis involves multiple enzymatic steps, including acyl-CoA ligase, acyltransferase, and cytochrome P450 enzymes .
Industrial Production Methods: Industrial production of pneumocandin A0 typically involves fermentation of the fungus Glarea lozoyensis . Strain improvement through random mutagenesis and fermentation optimization has significantly increased yields . For example, the use of atmospheric and room temperature plasma (ARTP) has enhanced pneumocandin B0 production, a closely related compound .
Chemical Reactions Analysis
Types of Reactions: Pneumocandin A0 undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound to enhance its antifungal properties.
Common Reagents and Conditions: Common reagents used in the chemical reactions of pneumocandin A0 include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . Substitution reactions often involve nucleophiles like amines and alcohols .
Major Products Formed: The major products formed from these reactions include modified pneumocandin derivatives with enhanced antifungal activity . For instance, caspofungin is a semisynthetic derivative of pneumocandin B0 .
Scientific Research Applications
Pneumocandin A0 has a wide range of scientific research applications. In chemistry, it serves as a model compound for studying nonribosomal peptide synthesis . In biology, it is used to investigate fungal cell wall synthesis and its inhibition . In medicine, pneumocandin A0 is a precursor for caspofungin, which is used to treat invasive fungal infections . Industrially, it is produced through optimized fermentation processes for large-scale drug production .
Mechanism of Action
Pneumocandin A0 exerts its antifungal effects by noncompetitively inhibiting 1,3-β-glucan synthase . This enzyme is responsible for synthesizing β-glucan, a critical component of the fungal cell wall . Inhibition of this enzyme leads to osmotic instability and cell lysis . The molecular targets include the catalytic unit of β-glucan synthase, and the pathways involved are those related to cell wall biosynthesis .
Comparison with Similar Compounds
Pneumocandin A0 is unique among echinocandins due to its specific structure and biosynthetic pathway . Similar compounds include pneumocandin B0, echinocandin B, and other echinocandin derivatives like caspofungin, micafungin, and anidulafungin . These compounds share a common mechanism of action but differ in their side chains and specific activities .
Properties
Molecular Formula |
C53H67N8O20S |
---|---|
Molecular Weight |
1168.2 g/mol |
InChI |
InChI=1S/C53H67N8O20S/c1-4-5-6-19-79-33-14-11-29(12-15-33)39-23-34(59-80-39)28-7-9-30(10-8-28)47(69)55-35-22-38(65)50(72)58-52(74)43-44(66)26(2)24-60(43)18-17-54-51(73)42(46(68)45(67)31-13-16-37(64)40(20-31)81-82(76,77)78)57-49(71)36-21-32(63)25-61(36)53(75)41(27(3)62)56-48(35)70/h7-17,20,23,26-27,32,35-36,38,41-46,50,62-68,72H,4-6,18-19,21-22,24-25H2,1-3H3,(H,54,73)(H,55,69)(H,56,70)(H,57,71)(H,58,74)(H,76,77,78)/t26-,27+,32+,35-,36-,38+,41-,42-,43-,44-,45-,46-,50+/m0/s1 |
InChI Key |
IUGBRTCAXNXHJO-COEPQYBRSA-N |
Isomeric SMILES |
CCCCCOC1=CC=C(C=C1)C2=CC(=NO2)C3=CC=C(C=C3)C(=O)N[C@H]4C[C@H]([C@H](NC(=O)[C@@H]5[C@H]([C@H](CN5C[CH]NC(=O)[C@@H](NC(=O)[C@@H]6C[C@H](CN6C(=O)[C@@H](NC4=O)[C@@H](C)O)O)[C@@H]([C@H](C7=CC(=C(C=C7)O)OS(=O)(=O)O)O)O)C)O)O)O |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C2=CC(=NO2)C3=CC=C(C=C3)C(=O)NC4CC(C(NC(=O)C5C(C(CN5C[CH]NC(=O)C(NC(=O)C6CC(CN6C(=O)C(NC4=O)C(C)O)O)C(C(C7=CC(=C(C=C7)O)OS(=O)(=O)O)O)O)C)O)O)O |
Origin of Product |
United States |
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